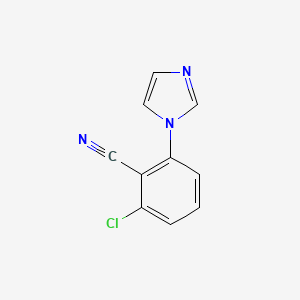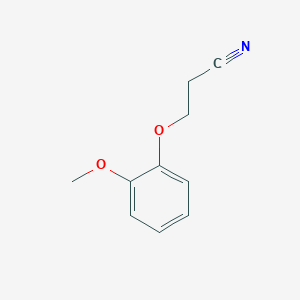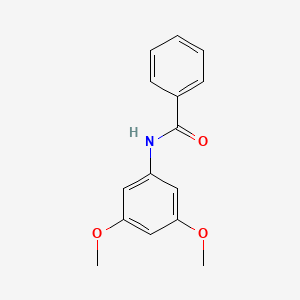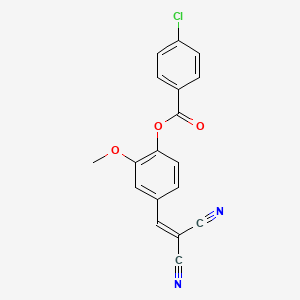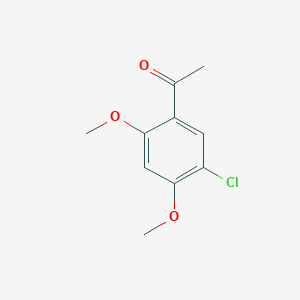![molecular formula C25H18O B1621438 1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one CAS No. 65962-35-8](/img/structure/B1621438.png)
1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and photophysical properties. Chalcones are characterized by the presence of a 1,3-diaryl-2-propen-1-one skeleton, which imparts unique electronic and structural properties to the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between naphthaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, quinones, and other oxidized derivatives.
Reduction: Saturated ketones, alcohols, and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), sensors, and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one is primarily based on its ability to undergo intramolecular charge transfer (ICT). This property allows the compound to interact with various molecular targets, including enzymes and receptors. The ICT state is influenced by the substituent effect, solvent polarity, and temperature, which can modulate the compound’s photophysical properties and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Dimethylaminophenyl)-1-(naphthalen-1-yl)prop-2-en-1-one
- 1-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
- 1-(4-Aminophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
Uniqueness
1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct electronic properties and reactivity. The presence of both naphthalene and biphenyl moieties enhances its potential for diverse applications in photophysics and biological research .
Propiedades
Número CAS |
65962-35-8 |
|---|---|
Fórmula molecular |
C25H18O |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H18O/c26-25(18-17-22-11-6-10-21-9-4-5-12-24(21)22)23-15-13-20(14-16-23)19-7-2-1-3-8-19/h1-18H |
Clave InChI |
ZFZAYVVVWCCISH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




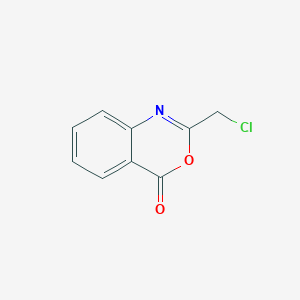
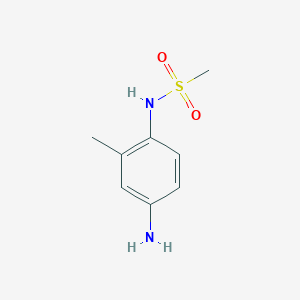
![(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine](/img/structure/B1621361.png)
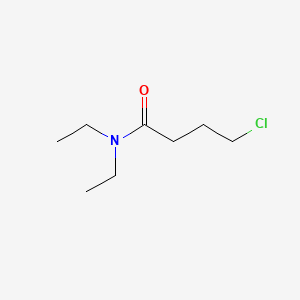
![(2E)-2-[(2-nitrophenyl)methylidene]-3H-inden-1-one](/img/structure/B1621366.png)
